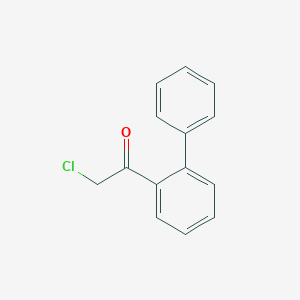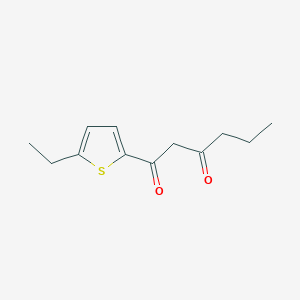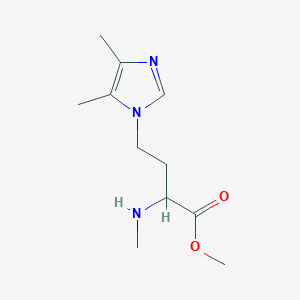
4-(4-Isopropoxyphenyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Isopropoxyphenyl)azetidin-2-one is a member of the azetidinone family, which are four-membered lactams. This compound is characterized by the presence of an azetidin-2-one ring substituted with a 4-isopropoxyphenyl group. Azetidinones are known for their biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropoxyphenyl)azetidin-2-one typically involves the Staudinger reaction, a [2+2] cycloaddition of ketenes with imines. The reaction conditions often include the use of chloroacetyl chloride and triethylamine in the presence of a suitable solvent like dioxane . Microwave irradiation has also been employed to expedite the reaction, making it a greener and more efficient method .
Industrial Production Methods
Industrial production of azetidinones, including this compound, often involves large-scale Staudinger reactions. The process is optimized for higher yields and purity, and may include additional steps like purification through crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Isopropoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ceric ammonium nitrate.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include alkyl halides and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ceric ammonium nitrate can yield N-dearylated azetidinones .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-(4-Isopropoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit histone deacetylase enzymes, which play a role in gene expression and cancer progression . The compound binds to the active site of the enzyme, preventing it from deacetylating histone proteins, thereby affecting gene expression and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidin-2-one: The parent compound of the azetidinone family.
4-(4-Ethoxyphenyl)azetidin-2-one: Similar structure with an ethoxy group instead of an isopropoxy group.
Spiro-azetidin-2-one: A spirocyclic derivative with unique biological activities.
Uniqueness
4-(4-Isopropoxyphenyl)azetidin-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropoxy group can affect the compound’s lipophilicity and its ability to interact with biological targets .
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
4-(4-propan-2-yloxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-8(2)15-10-5-3-9(4-6-10)11-7-12(14)13-11/h3-6,8,11H,7H2,1-2H3,(H,13,14) |
Clé InChI |
YKHSIUXBRPTQCB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13619955.png)







![Methyl 2-Amino-2-(spiro[3.3]heptan-2-ylidene)acetate](/img/structure/B13620000.png)
![N-(3-(3-Propiolamidophenyl)-1H-pyrazol-5-yl)thieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B13620002.png)
